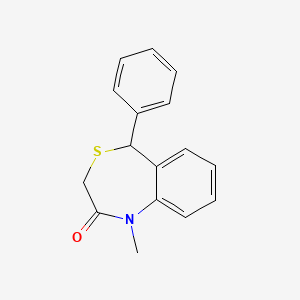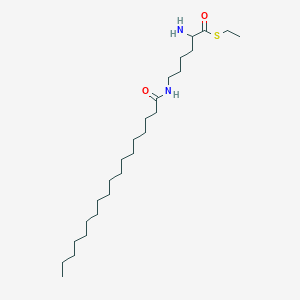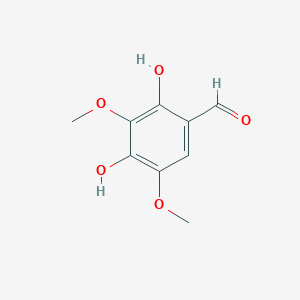
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Syringaldehyde: Benzaldehyde, 4-hydroxy-3,5-dimethoxy- is structurally similar but lacks one hydroxyl group.
Vanillin: Benzaldehyde, 4-hydroxy-3-methoxy- is another related compound with one hydroxyl and one methoxy group.
Protocatechuic Aldehyde: Benzaldehyde, 3,4-dihydroxy- is similar but has two hydroxyl groups without methoxy groups.
Uniqueness
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
182427-46-9 |
|---|---|
Molekularformel |
C9H10O5 |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
2,4-dihydroxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3 |
InChI-Schlüssel |
BZKIXGPNWZSBMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


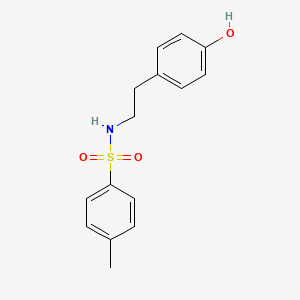
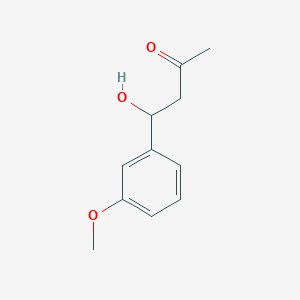

![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
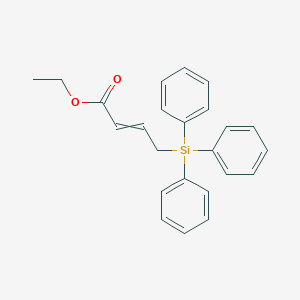
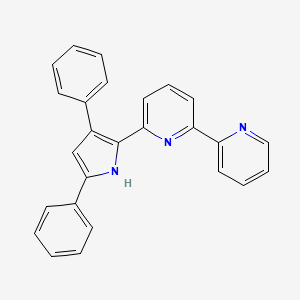
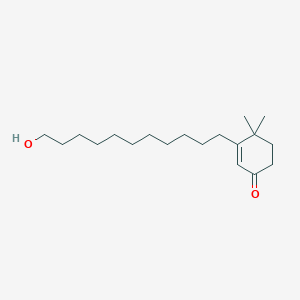
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
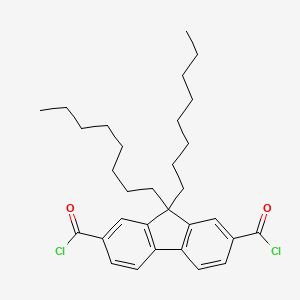
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
